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molecular formula C6H12BrNO2 B8498519 N-(1,1-Dimethyl-2-hydroxyethyl)-2-bromoacetamide

N-(1,1-Dimethyl-2-hydroxyethyl)-2-bromoacetamide

Cat. No. B8498519
M. Wt: 210.07 g/mol
InChI Key: PQCDSUUAHSANKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04513004

Procedure details

35.6 g (0.4 mol) of 1-hydroxy-2-methyl-2-aminopropane are dissolved in 100 ml of absolute methylene chloride, the solution is cooled to 0° C., and 40.4 g (0.2 mol) of bromoacetyl bromide, dissolved in 100 ml of methylene chloride, are added dropwise to this solution in the course of 3 hours 50 minutes, in the absence of moisture and while maintaining the temperature of 0° C. The mixture is allowed to react further for 2 hours at room temperature. The 1-hydroxy-2-methyl-2-aminopropane hydrobromide is filtered off under suction and washed with methylene chloride. The plate yellow oil obtained from the filtrate by evaporating off the solvent is chromatographed over silica gel, using ethylene chloride/isopropanol (95:5; 9:1; 4:1).
Quantity
35.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
40.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH3:6])([NH2:5])[CH3:4].[Br:7][CH2:8][C:9](Br)=[O:10]>C(Cl)Cl>[OH:1][CH2:2][C:3]([NH:5][C:9](=[O:10])[CH2:8][Br:7])([CH3:6])[CH3:4]

Inputs

Step One
Name
Quantity
35.6 g
Type
reactant
Smiles
OCC(C)(N)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
40.4 g
Type
reactant
Smiles
BrCC(=O)Br
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise to this solution in the course of 3 hours 50 minutes, in the absence of moisture
Duration
50 min
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature of 0° C
CUSTOM
Type
CUSTOM
Details
to react further for 2 hours at room temperature
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The 1-hydroxy-2-methyl-2-aminopropane hydrobromide is filtered off under suction
WASH
Type
WASH
Details
washed with methylene chloride
CUSTOM
Type
CUSTOM
Details
The plate yellow oil obtained from the filtrate
CUSTOM
Type
CUSTOM
Details
by evaporating off the solvent
CUSTOM
Type
CUSTOM
Details
is chromatographed over silica gel

Outcomes

Product
Name
Type
Smiles
OCC(C)(C)NC(CBr)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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